1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound is a heterocyclic derivative featuring a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core fused with a 1,2,4-oxadiazole moiety. Synthesized via 1,3-dipolar cycloaddition reactions (common for triazole derivatives), it belongs to a class of molecules designed for anti-protozoal and cytotoxic activities . Its design leverages bioisosterism principles, replacing functional groups with pharmacophoric equivalents to optimize binding to biological targets, such as enzymes involved in protozoal infections .
Properties
IUPAC Name |
3-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O5/c1-31-14-7-13(8-15(9-14)32-2)28-20(29)17-18(21(28)30)27(26-24-17)10-16-23-19(25-33-16)11-4-3-5-12(22)6-11/h3-9,17-18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHMICSVWVQABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and pyrrolo[3,4-d][1,2,3]triazole intermediates, followed by their coupling under specific conditions. Common reagents include chlorinated aromatic compounds, dimethoxybenzene derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, potentially leading to novel compounds with unique properties.
Scientific Research Applications
1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s activity and properties are best understood in the context of structurally related analogs. Below is a comparative analysis of key derivatives:
Substituent Effects on Activity
- This contrasts with Analog 1’s 4-chlorophenyl substituent, which may alter steric interactions .
- Dimethoxyphenyl vs. Methoxy/Methyl Groups: The 3,5-dimethoxyphenyl group in the target compound increases steric bulk and electron donation compared to Analog 2’s dimethylaminophenyl group, likely affecting target selectivity .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The target compound’s logP is predicted to exceed 3 due to its aromatic substituents, which may limit bioavailability compared to Analog 2 (logP ~2.8) .
- Solubility : The 3,5-dimethoxyphenyl group’s polarity may enhance aqueous solubility relative to purely chlorinated analogs like Analog 1 .
Toxicity and Selectivity Considerations
lower toxicity in normal cells) . The 3-chlorophenyl group may reduce off-target effects compared to 4-chlorophenyl derivatives due to altered steric interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
